

Spectroscopic and Synthetic Profile of Butylcycloheptylprodigiosin: A Technical Guide

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Compound of Interest

Compound Name: *Butylcycloheptylprodigiosin*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodologies for **Butylcycloheptylprodigiosin**. The prodigiosin family of natural products is known for a range of biological activities, including immunosuppressive and anticancer effects, making synthetic analogues like **Butylcycloheptylprodigiosin** of significant interest in medicinal chemistry and drug development.^[1] This document summarizes the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, details the experimental protocols for its synthesis, and addresses the scientific debate surrounding its structural assignment.

Spectroscopic Data

The following tables summarize the key spectroscopic data for synthetic **Butylcycloheptylprodigiosin**, primarily based on the comprehensive analysis reported by Moody and Rees (2013). This data is crucial for the unambiguous identification and characterization of the molecule.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR (500 MHz, CDCl₃) Data for Synthetic **Butylcycloheptylprodigiosin**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.81 – 7.56	s	1H		
6.46 – 6.39	t	1.9	1H	
6.24 – 6.16	dd	2.6, 1.5	1H	
2.69 – 2.58	m	1H		
2.50 – 2.34	m	2H		
1.79 – 1.59	m	4H		
1.53 – 1.36	m	2H		
1.34 – 1.23	m	7H		
0.92 – 0.85	m	6H		
0.76 – 0.63	tdd	14.0, 9.4, 6.1	1H	
0.56 – 0.44	dt	12.8, 10.8	1H	
-1.80 – -2.05	m	1H		

Source: Moody and Rees, 2013[2]

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR (125 MHz, CDCl₃) Data for Synthetic **Butylcycloheptylprodigiosin**

Chemical Shift (δ) ppm
132.54
130.02
114.64
111.67
41.73
41.25
33.78
32.55
32.25
30.02
29.79
29.38
27.73
26.71
22.74
14.19

Source: Moody and Rees, 2013^[2]

Mass Spectrometry Data

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for a Key Synthetic Intermediate

Ionization Mode	Calculated m/z	Found m/z	Formula
ESI	234.2216	234.2218	C ₁₆ H ₂₈ N [M+H] ⁺

Source: Moody and Rees, 2013[2]

Experimental Protocols

The synthesis of **Butylcycloheptylprodigiosin** has been approached through various routes. A concise total synthesis was described by Reeves in 2007, achieving a 23% overall yield in five steps.[1][3] Another synthetic approach, which also led to a debate about the compound's natural existence, was detailed by Moody and Rees in 2013.[2][4] The following is a summary of a key synthetic step from the latter's work.

Synthesis of ortho-Butylcycloheptylprodigiosin (BCHP)

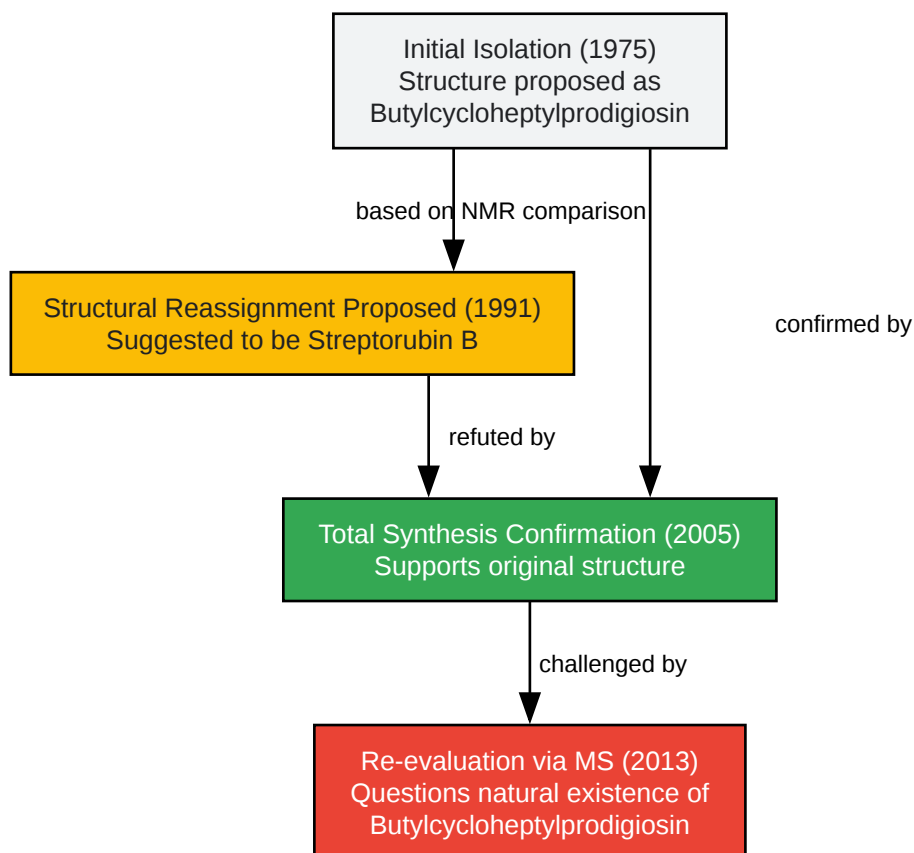
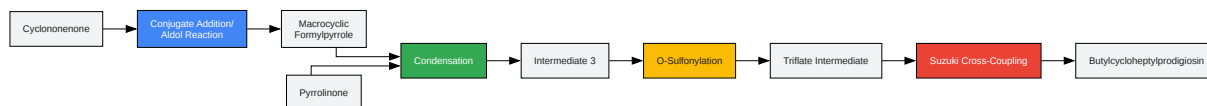
A solution of pyrrole 14 (7.5 mg, 0.34 mmol) and bispyrrole aldehyde 8 (12 mg, 1.2 eq) in methanol (1 mL) is cooled to 0°C. To this, dry HCl in methanol (1 M, 34 µL, 1 eq), freshly prepared from acetyl chloride and methanol, is added. The solution immediately turns a deep red color and is stirred for 1 hour and 15 minutes. A suspension of sodium methoxide (36 mg) in methanol (0.66 mL) is then added, causing the solution to turn dark orange. The reaction progress is monitored by LCMS. After 1 hour, the solution is poured into ether (10 mL), washed with brine (5 mL), and dried over sodium sulfate.[2]

Spectroscopic Analysis

Proton-decoupled ¹³C-NMR spectra were recorded on a Bruker Advance III 500 spectrometer at 125 MHz. Chemical shifts are reported in parts per million (ppm) using the solvent peak (CDCl₃ at 77.00 ppm) as an internal standard. Mass spectral data were obtained on an Agilent 6210 Time-of-Flight LC/MS and a Waters GC-TOF Premier High Resolution Time of Flight MS with an electron ionization (EI) source.[2]

Synthetic Workflow and Structural Considerations

The synthesis of **Butylcycloheptylprodigiosin** is a multi-step process. The following diagram illustrates a generalized synthetic workflow.



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